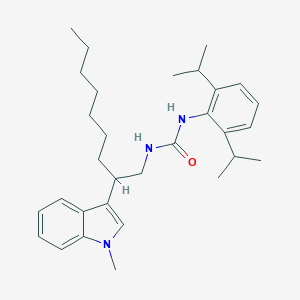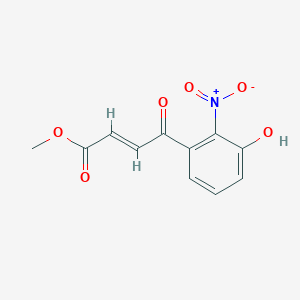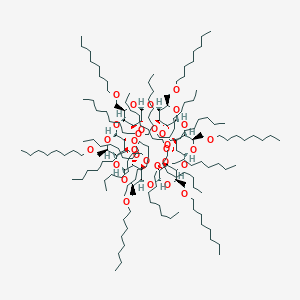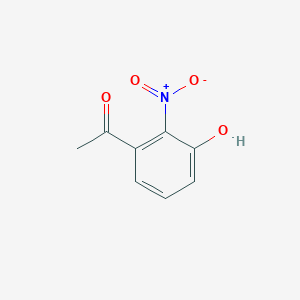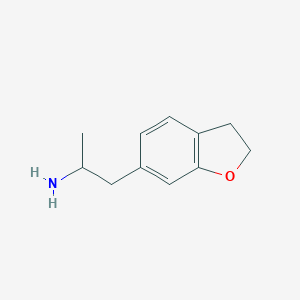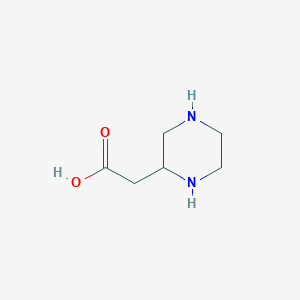
2-哌嗪乙酸
描述
2-Piperazineacetic acid is an organic compound that features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatility in various chemical reactions and its utility as a building block in the synthesis of more complex molecules. It is often used in the pharmaceutical industry due to its ability to form stable structures and its reactivity with other chemical entities.
科学研究应用
2-Piperazineacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is utilized in the synthesis of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.
Industry: It is employed in the production of polymers and other industrial chemicals.
作用机制
Target of Action
2-Piperazineacetic acid, also known as (2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, is a piperazine scaffold that can be used to construct biologically active compounds It’s worth noting that piperazine compounds, in general, are known to act as gaba receptor agonists .
Mode of Action
Piperazine compounds, including 2-piperazineacetic acid, are known to bind directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
For instance, certain diketopiperazines can affect striatal extracellular levels of dopamine (DA), dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) .
Pharmacokinetics
It’s known that optically pure amino acids can be efficiently converted into 1,2-diamines, which can be utilized to deliver 2,3-substituted piperazines with high enantiomeric purity .
Result of Action
It’s known that certain piperazine compounds can cause changes in neurotransmitter levels, which could potentially influence various physiological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazineacetic acid typically involves the reaction of piperazine with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base. The general reaction scheme is as follows: [ \text{Piperazine} + \text{Chloroacetic acid} \rightarrow \text{2-Piperazineacetic acid} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of 2-Piperazineacetic acid can involve more sophisticated techniques such as catalytic hydrogenation or the use of high-pressure reactors to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions: 2-Piperazineacetic acid can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
相似化合物的比较
5-Benzyl-3,6-dioxo-2-piperazineacetic acid: This compound also features a piperazine ring and is used in similar applications.
Aspartame: A well-known sweetener that degrades to form 2-Piperazineacetic acid under certain conditions.
Uniqueness: 2-Piperazineacetic acid is unique due to its specific structural features and reactivity. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-piperazin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEOCVZKPBSYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591143 | |
| Record name | (Piperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14566-74-6 | |
| Record name | (Piperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperazine acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-piperazineacetic acid and its derivatives?
A: 2-Piperazineacetic acid derivatives, particularly 3,6-dioxo-2-piperazineacetic acid derivatives, are frequently studied. While the exact molecular formula and weight depend on the specific derivative, they share a common core structure. A key study investigated the crystal and molecular structure of cyclo-L-aspartyl-L-alanyl (3,6-dioxo-5-methyl-2-piperazineacetic acid). [] This research utilized X-ray crystallography to determine the compound crystallizes in the P21 space group and revealed a planar piperazine ring with a slight boat conformation. []
Q2: How is 2-piperazineacetic acid analytically quantified in complex matrices?
A: High-performance liquid chromatography (HPLC) is a primary method for quantifying 2-piperazineacetic acid derivatives, specifically 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a degradation product of aspartame. [, ] One method utilizes a C18 column with a mobile phase of 0.5 M NaH2PO4 (pH 2.1) and methanol for separation and UV detection at 200 nm. [] Another approach employs solid-phase extraction for purification followed by HPLC analysis using a C18 column and a mobile phase of 10 mM potassium dihydrogenphosphate and acetonitrile (pH 4.0). []
Q3: What is the stability of 2-piperazineacetic acid derivatives in commercial products?
A: Research shows that 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a 2-piperazineacetic acid derivative, can form in aspartame-sweetened soft drinks during storage. [] In a study analyzing DOP formation in two new soft drink formulations, DOP concentration increased over 34 days, reaching 0.7 mg/L at 7°C and 6 mg/L at 20°C. [] This highlights the potential for degradation of aspartame into DOP in commercial beverages over time and at varying temperatures.
Q4: Can you provide an example of how chirality is incorporated into the synthesis of 2-piperazineacetic acid derivatives?
A: Researchers have developed synthetic routes to produce chiral 3-oxo-6-[(phenylmethoxy)carbonyl]-2-piperazineacetic acid esters. [] These chiral molecules are designed to present an aspartic acid side chain and were subsequently utilized in novel Friedel-Crafts reactions, expanding the synthetic utility of these compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
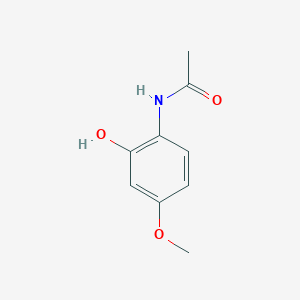
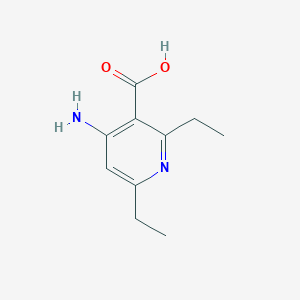

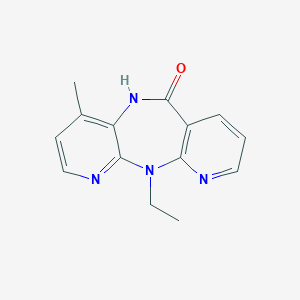
![(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester](/img/structure/B122494.png)
